molecular formula C8H7ClF2O B1370644 (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS No. 1006376-60-8

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Cat. No.: B1370644
CAS No.: 1006376-60-8
M. Wt: 192.59 g/mol
InChI Key: RYOLLNVCYSUXCP-MRVPVSSYSA-N
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Description

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorine atom, two fluorine atoms, and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol typically involves the enantioselective reduction of the corresponding ketone. One common method is the reduction of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanone using a chiral catalyst or biocatalyst. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of biocatalysts, such as engineered ketoreductases, has also been explored for the efficient and enantioselective synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketone, alkane, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with active sites, while the chlorine and fluorine atoms contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,4-Difluorophenyl)ethanol
  • (S)-2-Chloro-1-(2,4-difluorophenyl)ethanol
  • (S)-2-Chloro-1-(3,5-difluorophenyl)ethanol

Uniqueness

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOLLNVCYSUXCP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCl)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649589
Record name (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006376-60-8
Record name (αS)-α-(Chloromethyl)-3,4-difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006376-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.254.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using biocatalytic processes for the production of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol?

A1: Biocatalytic processes, particularly those employing ketoreductases (KREDs), offer several benefits for the synthesis of this compound:

  • High enantioselectivity: KREDs exhibit exceptional selectivity, yielding the desired (S)-enantiomer with high enantiomeric excess (ee) exceeding 99.9% [, ]. This is crucial as the biological activity of chiral molecules often resides in a specific enantiomer.
  • Mild reaction conditions: Enzymatic reactions typically operate under mild conditions (e.g., ambient temperature, neutral pH), minimizing the formation of unwanted by-products and simplifying downstream purification [].
  • Environmentally friendly: Biocatalytic processes are inherently greener compared to traditional chemical synthesis routes, utilizing renewable catalysts and reducing the generation of hazardous waste [].

Q2: How can the activity of alcohol dehydrogenases be enhanced for the synthesis of this compound?

A: Researchers have successfully enhanced the activity and substrate tolerance of alcohol dehydrogenase LkADH for producing this compound through a strategy called "aromatic residue scanning" []. This involves:

  • Identifying potential plasticity sites: Five potential hotspots within the enzyme's structure were pinpointed for mutagenesis [].
  • Introducing aromatic residues: These sites were randomly mutated using tyrosine, tryptophan, and phenylalanine to introduce steric hindrance or π-π interactions, potentially influencing substrate binding and catalytic activity [].

Q3: What novel approaches are being explored for sustainable bioproduction of this compound?

A: Research highlights the use of bio-based Deep Eutectic Solvents (DESs) as promising eco-friendly alternatives for this compound production []. Notably, a choline acetate/lysine (ChAc/Lys) DES system demonstrated improved bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to this compound []. Key advantages include:

  • Enhanced coenzyme regeneration: ChAc/Lys positively impacts coenzyme regeneration, crucial for maintaining efficient biocatalytic activity [].
  • Improved cell membrane permeability: The DES system can enhance substrate transport across cell membranes, potentially leading to higher conversion rates [].

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